molecular formula C202H346N56O63S B013155 Sauvagine CAS No. 74434-59-6

Sauvagine

Cat. No. B013155
CAS RN: 74434-59-6
M. Wt: 4599 g/mol
InChI Key: ILCVKEBXPLEGOY-ZLFMSJRASA-N
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Description

Sauvagine is a peptide hormone first isolated from the skin of the South American frog Phyllomedusa sauvagei. It is known for its adrenocorticotropic hormone (ACTH) releasing activity and antidiuretic activity, consisting of 40 amino acid residues with an amidated C-terminus. The sequence identity of sauvagine with human CRH is 63%, showcasing its relevance to both endocrinological and pharmacological research due to its varied biological effects (Amano, 2016).

Synthesis Analysis

Sauvagine synthesis has been approached through solid-phase peptide synthesis, notably for the C-terminal fragment, which has shown to possess acceptable homogeneity. These synthesis strategies are pivotal for studying sauvagine's biological activity and pharmacological properties (Santangelo et al., 1983; Nomizu et al., 1988).

Molecular Structure Analysis

The molecular structure of sauvagine has been elucidated through sequence analysis, revealing a complex structure that shares similarities with other peptides like CRF and urotensin. Understanding its structure is crucial for assessing its function and interaction with biological receptors (Montecucchi & Henschen, 1981).

Chemical Reactions and Properties

While specific studies on sauvagine's chemical reactions are limited, its synthetic analogues have been investigated for their biological activities, suggesting the peptide's stability and reactivity under physiological conditions. This information is essential for drug development and therapeutic applications (Grigoriadis et al., 1996).

Physical Properties Analysis

The physical properties of sauvagine, including its solubility and stability, are inferred from its synthesis and purification processes. These properties are significant for its administration and effectiveness in biological systems (Erspamer et al., 1980).

Chemical Properties Analysis

Sauvagine's chemical properties, particularly its interaction with receptors and subsequent biological effects, have been extensively studied. Its affinity for corticotropin-releasing factor (CRF) receptors and the modulation of physiological processes underscore its potential for therapeutic use (Rominger et al., 1998).

Scientific Research Applications

  • Cellular Signaling : Sauvagine influences cellular signaling by increasing the phosphorylation of p42/p44 mitogen-activated protein kinases, which in turn enhances p42/p44 MAP kinase activity and mobilizes intracellular Ca2+ stores (Rossant et al., 1999).

  • Role in Vertebrates : It plays a role in stress and anxiety, vasoregulation, thermoregulation, growth and metabolism, metamorphosis, and reproduction in vertebrates (Lovejoy & Balment, 1999).

  • Endocrine Effects : Synthetic sauvagine stimulates the secretion of immunoreactive corticotropin from rat pituitary cells and has a long-lasting hypotensive action in rats (Nomizu et al., 1988).

  • Impact on Feeding Behavior : Sauvagine and related peptides like urotensin I influence feeding behavior in rats, reducing food intake and altering movement patterns (Negri et al., 1985).

  • Behavioral Effects : Injections of sauvagine reduce aggressive behavior and sociability in mice, demonstrating its influence on animal behavior (Mele et al., 1987).

  • Gastrointestinal Motility : It significantly affects gastric emptying time in rats, suggesting a role in gastrointestinal motility (Broccardo et al., 1982).

  • Pharmacological Properties : Sauvagine acts on diuresis, the cardiovascular system, and endocrine glands and is considered a prototype of a new family of amphibian peptides (Montecucchi & Henschen, 1981).

  • Inhibition of Prolactin : It acts as a potent prolactin-inhibiting factor at the pituitary level (Falaschi et al., 1982).

  • Thermoregulation : Sauvagine injections induce hypothermia in rats, showing its effect on body temperature regulation (Broccardo, 1990).

  • Effects on Cytosolic Ca2+ : It increases cytosolic Ca2+, which correlates with its anti-edema properties (Kiang, 1997).

  • Novel Analogs : Research on novel peptides like PD-sauvagine from the Mexican giant leaf frog shows variants with enhanced potency in smooth muscle preparations (Zhou et al., 2011).

properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C202H346N56O63S/c1-29-103(20)156(162(212)283)251-199(320)161(110(27)261)256-191(312)137(92-155(281)282)247-186(307)132(87-101(16)17)243-185(306)131(86-100(14)15)242-183(304)129(84-98(10)11)239-172(293)116(51-43-78-218-202(215)216)228-188(309)135(90-146(211)266)246-189(310)134(89-145(210)265)238-164(285)109(26)220-163(284)108(25)221-166(287)118(54-63-142(207)262)229-173(294)119(55-64-143(208)263)230-167(288)111(46-34-38-73-203)224-175(296)121(58-67-149(269)270)232-169(290)113(48-36-40-75-205)225-176(297)122(59-68-150(271)272)233-174(295)120(56-65-144(209)264)231-168(289)112(47-35-39-74-204)226-177(298)124(61-70-152(275)276)236-195(316)157(104(21)30-2)252-179(300)125(62-71-153(277)278)237-196(317)158(105(22)31-3)253-180(301)126(72-81-322-28)235-170(291)114(49-37-41-76-206)223-171(292)115(50-42-77-217-201(213)214)227-181(302)127(82-96(6)7)241-184(305)130(85-99(12)13)240-178(299)123(60-69-151(273)274)234-182(303)128(83-97(8)9)245-192(313)138(94-259)249-187(308)133(88-102(18)19)244-190(311)136(91-154(279)280)248-197(318)159(106(23)32-4)254-193(314)139(95-260)250-198(319)160(107(24)33-5)255-194(315)140-52-44-80-258(140)200(321)141-53-45-79-257(141)148(268)93-219-165(286)117-57-66-147(267)222-117/h96-141,156-161,259-261H,29-95,203-206H2,1-28H3,(H2,207,262)(H2,208,263)(H2,209,264)(H2,210,265)(H2,211,266)(H2,212,283)(H,219,286)(H,220,284)(H,221,287)(H,222,267)(H,223,292)(H,224,296)(H,225,297)(H,226,298)(H,227,302)(H,228,309)(H,229,294)(H,230,288)(H,231,289)(H,232,290)(H,233,295)(H,234,303)(H,235,291)(H,236,316)(H,237,317)(H,238,285)(H,239,293)(H,240,299)(H,241,305)(H,242,304)(H,243,306)(H,244,311)(H,245,313)(H,246,310)(H,247,307)(H,248,318)(H,249,308)(H,250,319)(H,251,320)(H,252,300)(H,253,301)(H,254,314)(H,255,315)(H,256,312)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H4,213,214,217)(H4,215,216,218)/t103-,104-,105-,106-,107-,108-,109-,110+,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,156-,157-,158-,159-,160-,161-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCVKEBXPLEGOY-ZLFMSJRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C202H346N56O63S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225449
Record name Sauvagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4599 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sauvagine

CAS RN

74434-59-6
Record name Sauvagine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074434596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sauvagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
6,680
Citations
L Hoffmann - Revue d'Ecologie, Terre et Vie, 1960 - hal.science
The first chapter is a brief summary of the work done abroad on this matter. The second chapter gives a fist short account of investigations made in the Camargue. It is based on …
Number of citations: 30 hal.science
T Kishimoto, RV Pearse 2nd, CR Lin… - Proceedings of the …, 1995 - National Acad Sciences
… , sauvagine, and urotensin I are equipotent in releasing ACTH, it is important to note that sauvagine … Our results are consistent with this, as sauvagine and urotensin I are at least 10-fold …
Number of citations: 418 www.pnas.org
CP Chang, RV Pearse II, S O'Connell, MG Rosenfeld - Neuron, 1993 - cell.com
We have identified and characterized cDNAs encoding a novel receptor that is a member of a distinct class of seven transmembrane helix, C,-coupled receptors. This receptor mediates …
Number of citations: 625 www.cell.com
D Bergeron, Service canadien de la Faune - 1997 - researchgate.net
Les arbres morts constituent une ressource primordiale pour les oiseaux nicheurs de cavités. Le déclin de plusieurs espèces de cette communauté peut être attribuable à la disparition …
Number of citations: 26 www.researchgate.net
PC MONTECUCCHI… - International journal of …, 1981 - Wiley Online Library
… In this paper the complete primary structure of sauvagine is given and its secondary … sauvagine contained two residues of arginine. In effect, when the tryptic peptides from sauvagine …
MR Brown, LA Fisher, J Spiess, J Rivier, C Rivier… - Regulatory peptides, 1982 - Elsevier
… CRF is more potent than sauvagine in stimulating pituitary ACTH secretion. Sauvagine, … Sauvagine is likewise more potent than CRF to act outside the brain to increase superior …
PC MONTECUCCHI, ADA ANASTASI… - … journal of peptide …, 1980 - Wiley Online Library
… The major component (sauvagine I) was submitted to acid hydrolysis. The sauvagine nlolecule … In this paper the procedures used for the isolation of sauvagine together with data on its …
DE Grigoriadis, XJ Liu, J Vaughn, SF Palmer… - Molecular …, 1996 - Citeseer
… at the CRF2 receptor, sauvagine retains its high … sauvagine, a high affinity radiolabel suitable for the pharmacological and functional profiles of these proteins. 125l Tyr#{176}-sauvagine …
Number of citations: 116 citeseerx.ist.psu.edu
J Fryer, K Lederis, J Rivier - Peptides, 1984 - Elsevier
The structurally homologous peptides urotensin I. ovine CRF and sauvagine stimulate the release of immunoreactive ACTH from a superfused dispersed goldfish anterior pituitary cell …
C Rivier, J Rivier, K Lederis, W Vale - Regulatory Peptides, 1983 - Elsevier
… sauvagine were also found to have similar potency to stimulate ACTH secretion in vivo [1]. By contrast, sauvagine … [9], and both sauvagine and urotensin I show increased potency over …

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